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Compound of Interest

Compound Name: Ald-Ph-PEG4-NH-Boc

Cat. No.: B605298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ald-Ph-PEG4-NH-Boc is a heterobifunctional linker molecule integral to the fields of advanced

bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and

Proteolysis-Targeting Chimeras (PROTACs). This linker features three key components: a

phenyl aldehyde group for chemoselective ligation, a tetraethylene glycol (PEG4) spacer to

enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent

conjugation following deprotection. This guide provides a comprehensive overview of its

physicochemical properties, a detailed experimental workflow for its application in ADC

synthesis, and a logical diagram of the conjugation process.

Physicochemical Properties
The molecular formula and weight of Ald-Ph-PEG4-NH-Boc can vary slightly depending on the

precise structure, specifically the linkage between the phenyl group and the PEG spacer.

Below is a summary of the data available from various suppliers.
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Data Point
Value (Structure 1: CHO-
Ph-CONH-PEG4-NHBoc)

Value (Structure 2: Ald-Ph-
PEG4-Boc)

Synonyms
Ald-Ph-PEG4-NH-Boc, DF-

PEG4-NH-Boc
Ald-Ph-PEG4-t-butyl ester

Molecular Formula C23H36N2O8 C23H35NO8

Molecular Weight 468.55 g/mol 453.53 g/mol

Note: The presence of an amide bond (CONH) in Structure 1 accounts for the difference in

molecular formula and weight compared to a direct ether or other linkage in Structure 2.

Core Applications in Drug Development
Ald-Ph-PEG4-NH-Boc serves as a versatile tool in creating complex biomolecules. Its primary

applications lie in:

Antibody-Drug Conjugates (ADCs): This linker facilitates the attachment of a cytotoxic

payload to a monoclonal antibody. The aldehyde group can be used for site-specific

conjugation to an antibody, while the deprotected amine can be coupled to the drug.

PROTACs: In the synthesis of PROTACs, this linker can connect a ligand that binds to a

target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target

protein.[1]

Experimental Protocols
The following sections detail a representative workflow for the use of Ald-Ph-PEG4-NH-Boc in

the synthesis of an Antibody-Drug Conjugate. This process involves two main stages: the

conjugation of the linker to an aminooxy-modified antibody and the subsequent deprotection

and conjugation of a cytotoxic payload.

Stage 1: Oxime Ligation to an Aminooxy-Modified
Antibody
This protocol describes the reaction between the aldehyde group of Ald-Ph-PEG4-NH-Boc
and an aminooxy group on a modified antibody to form a stable oxime linkage.
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Materials:

Aminooxy-modified monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered

saline, pH 6.5-7.5)

Ald-Ph-PEG4-NH-Boc

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

Preparation of Linker Stock Solution: Dissolve Ald-Ph-PEG4-NH-Boc in anhydrous DMSO

or DMF to a concentration of 10-20 mM.

Conjugation Reaction:

To the aminooxy-modified mAb solution, add the Ald-Ph-PEG4-NH-Boc stock solution.

The molar ratio of linker to antibody should be optimized but a starting point of 5-10 fold

molar excess of the linker is common.

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture

should ideally be kept below 10% (v/v) to maintain antibody stability.

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with

gentle agitation.

Purification:

Remove the excess, unreacted linker and any byproducts by purifying the reaction mixture

using size-exclusion chromatography (SEC).

The fractions containing the antibody-linker conjugate are collected.

Characterization: Confirm the successful conjugation and determine the linker-to-antibody

ratio using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or

hydrophobic interaction chromatography (HIC).
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Stage 2: Boc Deprotection and Payload Conjugation
This protocol outlines the removal of the Boc protecting group from the conjugated linker and

the subsequent attachment of a cytotoxic payload.

Materials:

Purified antibody-linker conjugate from Stage 1

Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20-50%

v/v)

Cytotoxic payload with a reactive group for amine conjugation (e.g., a carboxylic acid)

Coupling agents for amide bond formation (e.g., EDC and NHS)

Quenching solution (e.g., hydroxylamine or Tris buffer)

Purification system (e.g., SEC)

Procedure:

Boc Deprotection:

Lyophilize or buffer-exchange the antibody-linker conjugate into an appropriate anhydrous

solvent system if necessary, although aqueous-compatible deprotection methods are

preferred to maintain protein integrity. A common method for small molecules involves

dissolving the compound in a solution of TFA in DCM.[1] The reaction is typically stirred at

room temperature until the starting material is consumed, as monitored by an appropriate

analytical method.[2]

For antibodies, a milder deprotection condition is necessary. After deprotection, neutralize

the reaction and remove the deprotection reagents, often through buffer exchange or

dialysis.

Payload Activation (if necessary): If the cytotoxic payload contains a carboxylic acid, it needs

to be activated to an amine-reactive ester.
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Dissolve the payload, EDC, and NHS in an anhydrous organic solvent like DMSO or DMF.

Allow the activation reaction to proceed at room temperature for 15-30 minutes.

Payload Conjugation:

Add the activated payload solution to the deprotected antibody-linker conjugate.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching: Quench the reaction by adding a quenching reagent to consume any unreacted

activated payload.

Final Purification: Purify the final Antibody-Drug Conjugate using SEC or another suitable

chromatographic technique to remove unconjugated payload and other impurities.

Final Characterization: Characterize the final ADC to determine the drug-to-antibody ratio

(DAR), purity, and biological activity.

Logical Workflow Diagram
The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate

using Ald-Ph-PEG4-NH-Boc.
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Workflow for ADC synthesis using Ald-Ph-PEG4-NH-Boc.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: Ald-Ph-PEG4-NH-Boc for
Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605298#molecular-weight-and-formula-of-ald-ph-
peg4-nh-boc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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